Methyl 2-(3-fluoro-2-nitrophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-fluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-8(12)5-6-3-2-4-7(10)9(6)11(13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNBUHRWCFXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856465 | |
| Record name | Methyl (3-fluoro-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330632-17-1 | |
| Record name | Methyl (3-fluoro-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 3 Fluoro 2 Nitrophenyl Acetate and Its Derivatives
Esterification Approaches for Phenylacetic Acid Precursors
The final step in many synthetic routes to Methyl 2-(3-fluoro-2-nitrophenyl)acetate is the esterification of the corresponding carboxylic acid, 2-(3-fluoro-2-nitrophenyl)acetic acid. The Fischer-Speier esterification is a classic and widely employed method for this transformation. nih.gov This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. Subsequent dehydration yields the desired methyl ester. nih.gov
A representative procedure, analogous to the esterification of structurally similar 2-fluoro-3-nitrobenzoic acid, involves dissolving the 2-(3-fluoro-2-nitrophenyl)acetic acid in methanol and adding a catalytic amount of concentrated sulfuric acid. organicchemistrytutor.com The reaction mixture is then heated to reflux for several hours to drive the equilibrium towards the product. organicchemistrytutor.com Workup typically involves neutralizing the excess acid, extraction with an organic solvent, and purification by distillation or chromatography.
Alternatively, for substrates sensitive to strong acids, milder esterification methods can be employed. These include the use of activating agents like oxalyl chloride or thionyl chloride to convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol. organicchemistrytutor.com Another approach involves the use of heterogeneous catalysts, such as UiO-66-NH₂, a metal-organic framework, which has been shown to effectively catalyze the esterification of fluorinated aromatic carboxylic acids with methanol, offering advantages in terms of catalyst recovery and reuse. sigmaaldrich.comnih.govwipo.int
Table 1: Comparison of Esterification Methods for Phenylacetic Acid Precursors
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄, TsOH | Reflux in Methanol | Inexpensive, simple | Requires strong acid, may not be suitable for sensitive substrates |
| Acyl Chloride | Oxalyl Chloride, SOCl₂ | Room temperature or gentle heating | Mild conditions, high yield | Requires an extra step to form the acyl chloride |
| Heterogeneous Catalysis | UiO-66-NH₂ | Elevated temperature | Catalyst is recyclable, milder than strong acids | Catalyst preparation may be complex |
Aromatic Nitration Reactions on Fluoro-Substituted Phenylacetate (B1230308) Scaffolds
A plausible route to this compound involves the direct nitration of a precursor such as Methyl 2-(3-fluorophenyl)acetate (B14748517). This reaction is an electrophilic aromatic substitution (SEAr), where the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. escholarship.org The regiochemical outcome of the nitration is dictated by the directing effects of the existing substituents on the aromatic ring: the fluorine atom and the methyl acetate (B1210297) group.
The fluorine atom is an ortho-, para-director due to its ability to donate lone-pair electrons through resonance, despite being an inductively withdrawing group. The -CH₂COOCH₃ group is also generally considered an ortho-, para-director and an activating group. However, the steric bulk of the methyl acetate group can hinder substitution at the ortho positions.
In the case of Methyl 2-(3-fluorophenyl)acetate, the fluorine is at the 3-position. The positions ortho to the fluorine are 2 and 4, and the para position is 6. The position ortho to the methyl acetate group is the 2-position. Therefore, the incoming nitro group is expected to be directed primarily to the 2-position, which is ortho to both the fluorine and the methyl acetate group, and to a lesser extent to the 4 and 6 positions. A patent describing the nitration of 2-methylphenylacetic acid with nitric acid and acetic anhydride (B1165640) reports the formation of 2-methyl-3-nitrophenylacetic acid, indicating that nitration can occur ortho to the acetic acid substituent. researchgate.net This suggests that direct nitration of Methyl 2-(3-fluorophenyl)acetate is a viable, though potentially low-yielding, method to obtain the desired 2-nitro isomer.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Functionalization
Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for the synthesis of this compound, particularly when direct nitration proves unselective. This strategy relies on the reaction of a nucleophile with an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group, and possesses a good leaving group, typically a halide.
Reactions Involving Malonate Intermediates
A well-established SNAr approach involves the reaction of a suitably activated aryl halide with a malonic ester, followed by hydrolysis and decarboxylation. For the synthesis of the target compound, this would involve the reaction of a dihalo-nitrobenzene, such as 1,3-difluoro-2-nitrobenzene (B107855), with diethyl malonate.
The reaction is initiated by deprotonating diethyl malonate with a base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to generate a nucleophilic enolate. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.combeilstein-journals.org This enolate then attacks the electron-deficient aromatic ring of 1,3-difluoro-2-nitrobenzene, displacing one of the fluorine atoms, which are activated by the ortho-nitro group. The fluorine at the 3-position is the most likely to be displaced due to the combined electron-withdrawing effects of the nitro group and the other fluorine atom.
The resulting intermediate, diethyl 2-(3-fluoro-2-nitrophenyl)malonate, can then be subjected to hydrolysis and decarboxylation. stackexchange.comprepchem.com Heating the malonic ester derivative in the presence of acid or base will hydrolyze both ester groups to carboxylic acids. The resulting malonic acid is unstable and readily loses a molecule of carbon dioxide upon further heating to yield 2-(3-fluoro-2-nitrophenyl)acetic acid. prepchem.com Subsequent esterification, as described in section 2.1, affords the final product, this compound. A similar synthesis has been reported for Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate from 2,4-difluoronitrobenzene (B147775) and diethyl methylmalonate. researchgate.net
Coupling Reactions with Dihalo-Nitrobenzene Precursors
A more direct SNAr approach involves the coupling of a dihalo-nitrobenzene precursor, such as 1,3-difluoro-2-nitrobenzene, with an enolate of a methyl acetate derivative. In this scenario, a strong base, such as lithium diisopropylamide (LDA), would be used to generate the enolate of methyl acetate. This highly reactive nucleophile would then attack the 1,3-difluoro-2-nitrobenzene ring, displacing one of the fluorine atoms. The regioselectivity would again be governed by the activating effect of the nitro group, favoring substitution at the 3-position.
This method offers a more convergent synthesis but can be challenging due to the potential for self-condensation of the methyl acetate enolate. Careful control of reaction conditions, such as temperature and the rate of addition, is crucial for success.
Catalytic Synthesis Routes and Optimization
Modern catalytic methods offer efficient and selective pathways for the construction of carbon-carbon bonds, providing alternative strategies for the synthesis of this compound and its derivatives.
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions are particularly versatile for forming the key C-C bond between the aromatic ring and the acetic acid side chain. One such approach is the α-arylation of methyl acetate. This reaction involves the coupling of an aryl halide, in this case, a bromo- or iodo-substituted 3-fluoro-2-nitrobenzene, with the enolate of methyl acetate in the presence of a palladium catalyst and a suitable ligand. googleapis.com The choice of ligand is critical for achieving high yields and selectivity.
Another potential palladium-catalyzed route is the Heck reaction. wikipedia.orgstackexchange.com This would involve the coupling of an aryl halide, such as 1-bromo-3-fluoro-2-nitrobenzene, with methyl acrylate (B77674) in the presence of a palladium catalyst and a base. wikipedia.orgstackexchange.com The initial product of this reaction would be Methyl (E)-2-(3-fluoro-2-nitrophenyl)acrylate. Subsequent reduction of the double bond, for example, through catalytic hydrogenation, would yield the desired this compound.
Table 2: Overview of Palladium-Catalyzed Routes
| Reaction | Aryl Precursor | Coupling Partner | Key Reagents | Intermediate Product |
| α-Arylation | 1-Bromo-3-fluoro-2-nitrobenzene | Methyl acetate | Pd catalyst, ligand, strong base | - |
| Heck Reaction | 1-Bromo-3-fluoro-2-nitrobenzene | Methyl acrylate | Pd catalyst, base | Methyl (E)-2-(3-fluoro-2-nitrophenyl)acrylate |
These catalytic methods often offer advantages in terms of functional group tolerance and milder reaction conditions compared to traditional methods. Optimization of catalyst, ligand, base, and solvent is typically required to achieve high efficiency for a specific substrate.
Base-Mediated Synthetic Pathways
Base-mediated reactions are fundamental in the synthesis of phenylacetic acid derivatives, including those with nitro and fluoro substituents. These pathways often exploit the acidity of protons alpha to a carbonyl or cyano group or facilitate nucleophilic substitution and cyclization reactions.
A common strategy for synthesizing 2-nitrophenylacetic acids involves the reaction of a substituted nitrobenzene (B124822) with a carbon nucleophile under basic conditions. For instance, the synthesis of 2-nitro-4-substituted phenylacetic acids can be achieved by reacting a 2-X-5-substituted nitrobenzene with reagents like ethyl cyanoacetate (B8463686) in the presence of a base such as potassium carbonate or sodium carbonate. google.com This is followed by hydrolysis of the resulting intermediate, often with a strong acid or base, to yield the final phenylacetic acid. google.com Another significant application of base catalysis is in intramolecular cyclization reactions. In the synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, a base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives is a key step. rsc.org This illustrates how bases can be pivotal in constructing complex heterocyclic structures from nitrophenyl precursors. rsc.org
Strong, non-nucleophilic bases are also employed. For example, in reactions analogous to the functionalization of the carbon alpha to the ester group, bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) are used to generate carbanions from precursors, which can then react with electrophiles. cas.cn
The table below summarizes representative base-mediated synthetic approaches for related nitrophenylacetic acid compounds.
Table 1: Examples of Base-Mediated Synthesis of Nitrophenylacetic Acid Derivatives
| Substrate | Base(s) | Solvent | Key Transformation | Product Class | Ref |
|---|---|---|---|---|---|
| 2-X-5-substituted nitrobenzene & Ethyl Cyanoacetate | Potassium Carbonate / Sodium Carbonate | Polar Solvent | Nucleophilic substitution followed by hydrolysis | 2-nitro-4-substituted phenylacetic acid | google.com |
Stereoselective Synthesis of Related Fluoro-Nitrophenylacetate Analogs
While this compound itself is achiral, the synthesis of chiral analogs containing fluorinated and nitrated phenyl rings is of significant interest, particularly for applications in medicinal chemistry. Achieving stereocontrol in these syntheses requires specialized methods. Organic nitro-compounds are versatile building blocks for creating new carbon-carbon bonds through reactions like the Henry, Michael, and nitro-Mannich reactions, which can be rendered stereoselective. researchgate.net
Biocatalysis offers a powerful route to high stereoselectivity. Engineered enzymes, such as myoglobin-based catalysts, have been used for the asymmetric cyclopropanation of gem-difluoro olefins, yielding products with excellent diastereomeric and enantiomeric ratios (up to 99:1 d.r. and 99% e.e.). wpmucdn.com This highlights the potential of biocatalytic methods for creating complex chiral structures incorporating fluorine. wpmucdn.com
Chemical methods have also been developed for stereocontrol. A notable example is the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) composed of a chiral sulfide (B99878) Lewis base. nih.govsemanticscholar.org This approach allows for the stereoselective activation of one C-F bond over the other, leading to diastereomeric sulfonium (B1226848) salts in high ratios (up to 95:5 dr). nih.govsemanticscholar.org Another strategy involves the reaction between α-fluorosulfoximines and nitrones, which can produce (Z)-monofluoroalkenes with high stereoselectivity (e.g., 97:3 Z/E ratio). cas.cn
The following table details various stereoselective methods applicable to the synthesis of fluorinated and nitrated organic compounds.
Table 2: Stereoselective Synthetic Methods for Related Fluorinated Analogs
| Reaction Type | Reagent/Catalyst | Substrate Type | Stereoselectivity Achieved | Product Type | Ref |
|---|---|---|---|---|---|
| Asymmetric Cyclopropanation | Engineered Myoglobin | gem-difluoro olefins | Up to 99:1 d.r., 99% e.e. | gem-difluoro-cyclopropanes | wpmucdn.com |
| Fluoroolefination | α-fluorosulfoximines & nBuLi | Nitrones | Up to 97:3 Z/E ratio | (Z)-Monofluoroalkenes | cas.cn |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing nitrophenylacetates, these principles can be applied to various stages of the process.
One promising green approach is the use of electrochemistry. A reagentless electrochemical method has been developed for the synthesis of nitroacetaminophen derivatives, providing a facile and environmentally cleaner alternative to traditional nitration methods that often use strong, corrosive acids. nih.gov This technique avoids the need for harsh chemical oxidants or nitrating agents, reducing waste and improving safety. nih.gov
Another key aspect of green chemistry is maximizing atom economy. Comparing conventional versus green routes for synthesizing related aromatic compounds, such as paracetamol, reveals significant differences. youtube.com Conventional routes may involve multi-step processes with low atom economy, generating substantial waste. youtube.com A greener route might redesign the synthesis to use less hazardous materials and produce the desired product more efficiently. For example, replacing hazardous solvents like chloroform (B151607) or methylene (B1212753) chloride, which are used in some traditional syntheses, with greener alternatives like water, ethanol (B145695), or supercritical fluids is a critical consideration. chemicalbook.comprepchem.com Furthermore, the use of catalytic rather than stoichiometric reagents can significantly reduce waste and environmental impact.
By integrating strategies such as electrochemistry, improving atom economy, and utilizing safer solvents, the synthesis of this compound and its derivatives can be aligned more closely with the goals of sustainable chemical manufacturing.
Chemical Reactivity and Transformation Pathways of Methyl 2 3 Fluoro 2 Nitrophenyl Acetate
Reactivity of the Nitro Group: Reductions and Derivatizations
The nitro group is the most reactive site for reduction in methyl 2-(3-fluoro-2-nitrophenyl)acetate. Its transformation is a critical step in the synthesis of numerous nitrogen-containing heterocyclic systems.
Catalytic Hydrogenation to Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation of this compound. This reaction is most commonly achieved through catalytic hydrogenation. A standard procedure involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This method is highly efficient and selective for the nitro group, leaving the ester and fluoro substituents intact. The resulting product, methyl 2-(2-amino-3-fluorophenyl)acetate, is a key precursor for the synthesis of fluorinated indole (B1671886) derivatives.
Alternative reducing agents can also be employed. For instance, iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, provides a classic and cost-effective method for this reduction. Tin(II) chloride in hydrochloric acid is another effective reagent system for the conversion of the nitro group to the corresponding amine.
Table 1: Conditions for Catalytic Hydrogenation of this compound
| Reagent/Catalyst | Solvent(s) | Product |
| H₂, Pd/C | Methanol (B129727), Ethanol (B145695) | Methyl 2-(2-amino-3-fluorophenyl)acetate |
| Fe, Acetic Acid | Ethanol/Water | Methyl 2-(2-amino-3-fluorophenyl)acetate |
| SnCl₂·2H₂O | Ethanol | Methyl 2-(2-amino-3-fluorophenyl)acetate |
Reductive Cyclization Pathways
Reductive cyclization of this compound is a powerful strategy for the one-pot synthesis of heterocyclic structures. This process typically involves the reduction of the nitro group and a subsequent intramolecular cyclization. A prominent example is the synthesis of 4-fluorooxindole. This can be achieved by reducing the nitro compound with hydrogen gas and a palladium catalyst, which leads to the formation of the corresponding aniline (B41778) that spontaneously cyclizes to the oxindole (B195798).
The course of the reductive cyclization can be influenced by the choice of reducing agent and reaction conditions. For example, using iron in acetic acid can also facilitate the reduction and subsequent cyclization to form the oxindole. These pathways are highly valuable as they provide direct access to substituted oxindole scaffolds, which are prevalent in many biologically active compounds.
Reactivity of the Ester Moiety: Hydrolysis and Transesterification
The ester group in this compound can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-fluoro-2-nitrophenyl)acetic acid, is typically carried out under basic conditions. The use of aqueous sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture like methanol/water or THF/water, followed by acidic workup, efficiently affords the carboxylic acid. This transformation is often a necessary step to enable further reactions, such as amide bond formation.
Transesterification, the conversion of the methyl ester to a different ester, can be accomplished by heating the compound in an excess of another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol and a catalytic amount of sulfuric acid would lead to the formation of ethyl 2-(3-fluoro-2-nitrophenyl)acetate.
Table 2: Representative Reactions of the Ester Moiety
| Reaction | Reagents | Product |
| Hydrolysis | LiOH, THF/H₂O | 2-(3-fluoro-2-nitrophenyl)acetic acid |
| Hydrolysis | NaOH, Methanol/H₂O | 2-(3-fluoro-2-nitrophenyl)acetic acid |
| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl 2-(3-fluoro-2-nitrophenyl)acetate |
Aromatic Reactivity: Electrophilic and Nucleophilic Substitutions
The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro and ester groups. The nitro group is a strong deactivating meta-director, while the fluoro and acetate-containing alkyl groups are ortho, para-directors. The combined effect makes electrophilic substitution challenging and generally requires harsh reaction conditions.
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAAr). The fluorine atom can be displaced by strong nucleophiles. The ortho-nitro group strongly activates the ring for such substitutions. For example, reaction with a nucleophile like sodium methoxide (B1231860) could potentially lead to the displacement of the fluorine atom, although this specific reaction is not widely reported for this substrate. The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack.
Cycloaddition Reactions and Annulation Strategies
This compound can participate in cycloaddition and annulation reactions to construct more complex ring systems.
[3+2] Cyclization Processes
While not extensively documented specifically for this compound itself, related ortho-nitrophenylacetate derivatives can be precursors for [3+2] cycloaddition reactions. For instance, the corresponding azide, formed from the amino derivative, can undergo thermal or photochemical decomposition to a nitrene, which can then be trapped by a dipolarophile in a [3+2] fashion. A more direct approach involves the base-mediated generation of a nitrile ylide from a related precursor, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. These strategies provide a route to various five-membered heterocyclic rings.
Mechanistic Investigations of Key Transformations
The reactivity of this compound is significantly influenced by the electronic properties of the fluoro and nitro substituents on the aromatic ring. These groups play a crucial role in directing the course of chemical transformations and affecting their rates. Mechanistic studies, often combining kinetic experiments and computational analysis, provide valuable insights into the underlying pathways of these reactions.
Role of Substituent Effects on Reaction Kinetics
The presence of both a fluorine atom and a nitro group on the phenyl ring has a profound impact on the reaction kinetics of transformations involving this compound. These substituents exert strong inductive and resonance effects, which alter the electron density distribution within the molecule and influence the stability of intermediates and transition states.
The nitro group, being a strong electron-withdrawing group, significantly enhances the electrophilicity of the aromatic ring and the carbonyl carbon of the ester moiety. This effect generally accelerates reactions involving nucleophilic attack at these positions. For instance, in the hydrolysis of esters, the rate-determining step is often the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon. wikipedia.org The electron-withdrawing nature of the nitro group polarizes the carbonyl bond, making the carbon atom more susceptible to nucleophilic attack and thereby increasing the rate of hydrolysis. wikipedia.org
The fluorine atom, positioned meta to the acetate (B1210297) group, primarily exerts a strong electron-withdrawing inductive effect (-I effect). This further contributes to the increased electrophilicity of the reaction centers. Studies on related nitrophenyl esters have consistently shown that electron-withdrawing substituents facilitate nucleophilic reactions. researchgate.net For example, the hydrolysis rates of nitrophenyl esters are significantly faster than those of their unsubstituted phenyl counterparts. libretexts.org
The position of these substituents is also critical. An ortho-nitro group, as in the target molecule, can exert both strong inductive and resonance effects. This is in contrast to a para-nitro group which primarily acts through resonance. The ortho positioning can also introduce steric effects that may influence the approach of nucleophiles. In the context of nucleophilic aromatic substitution, the relative activating ability of nitro and fluoro groups has been a subject of investigation. While fluorine is a highly effective leaving group in SNAr reactions, the nitro group is a powerful activating group. wikipedia.orgsigmaaldrich.com
The following table illustrates the general effect of substituents on the rate of hydrolysis for a series of substituted phenyl esters, providing a conceptual framework for understanding the reactivity of this compound.
Table 1: Relative Hydrolysis Rates of Substituted Phenyl Esters
| Substituent (X) in X-C₆H₄-O-CO-CH₃ | Electronic Effect | Relative Rate of Hydrolysis |
|---|---|---|
| H | Neutral | 1 |
| p-CH₃ | Electron-donating | < 1 |
| m-NO₂ | Electron-withdrawing | >> 1 |
| p-NO₂ | Electron-withdrawing | >>> 1 |
This table is illustrative and compiled from general principles of physical organic chemistry. The exact rate enhancements depend on specific reaction conditions.
The combined electron-withdrawing power of the ortho-nitro and meta-fluoro substituents in this compound is expected to render the acetate group highly susceptible to nucleophilic substitution and hydrolysis.
Intermediate Identification in Reaction Sequences
The identification of transient intermediates is a cornerstone of mechanistic investigation, providing direct evidence for a proposed reaction pathway. For transformations involving this compound, such as reductive cyclizations to form indole derivatives, the detection and characterization of intermediates are crucial for elucidating the step-by-step process.
A common and important transformation of ortho-nitrophenylacetic acid derivatives is their reductive cyclization to form oxindoles and related heterocyclic systems. In the case of this compound, this transformation would likely proceed through a series of reactive intermediates. While direct spectroscopic observation of intermediates for this specific substrate is not widely reported in the literature, mechanistic pathways can be inferred from studies on analogous systems.
The initial step in the reductive cyclization typically involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. For instance, reduction with reagents like zinc or iron in the presence of an acid would likely generate the corresponding 2-aminophenylacetate derivative.
A key proposed intermediate in the synthesis of certain heterocyclic structures from related compounds is a zwitterionic species. nih.gov Computational studies on similar reactions have explored the formation of such intermediates. nih.gov In the context of the reductive cyclization of this compound, after the initial reduction of the nitro group, an intramolecular cyclization can occur. For example, the formation of 1-hydroxyoxindole derivatives from 2-nitrophenylacetic acids often proceeds via an N-phenylnitrone intermediate, which can be formed from the corresponding hydroxylamine.
Let's consider a plausible reaction sequence for the reductive cyclization:
Reduction of the Nitro Group: The nitro group is reduced to a hydroxylamino group.
Methyl 2-(3-fluoro-2-hydroxylaminophenyl)acetate
Intramolecular Cyclization: The hydroxylamino group attacks the ester carbonyl, leading to a cyclized tetrahedral intermediate.
Dehydration: This intermediate can then dehydrate to form a cyclic N-oxide or other related structures, which can be further transformed.
The identification of such intermediates often relies on a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) under carefully controlled conditions (e.g., low temperature) to trap and characterize these transient species. Computational modeling also plays a significant role in predicting the structures and energies of possible intermediates and transition states along the reaction coordinate. nih.gov
The table below outlines plausible intermediates in the transformation of this compound to a corresponding oxindole derivative.
Table 2: Plausible Intermediates in the Reductive Cyclization of this compound
| Step | Intermediate Name | Proposed Structure | Method of Detection/Characterization |
|---|---|---|---|
| 1 | Methyl 2-(3-fluoro-2-hydroxylaminophenyl)acetate | A phenylacetic acid ester with a hydroxylamino group at the 2-position and a fluoro group at the 3-position. | Can be inferred from product analysis; potentially observable by NMR and MS if stable enough. |
| 2 | Tetrahedral Intermediate | A five-membered ring containing a tetrahedral carbon (from the original ester carbonyl) bonded to the amino nitrogen and an oxygen atom. | Highly transient; typically inferred from kinetic data and computational modeling. |
| 3 | 4-Fluoro-1-hydroxyoxindole | The cyclized and rearranged product. | Characterized by standard spectroscopic methods (NMR, IR, MS). |
This table presents a hypothetical reaction pathway based on established mechanisms for related compounds.
Further research, including detailed spectroscopic and computational studies, is necessary to definitively identify and characterize the intermediates in the key transformations of this compound.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like Methyl 2-(3-fluoro-2-nitrophenyl)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment. rsc.org
Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons of the ester group.
The three protons on the phenyl ring are chemically non-equivalent and their signals are influenced by coupling to each other (H-H coupling) and to the fluorine atom (H-F coupling). This results in complex splitting patterns, typically observed as multiplets in the aromatic region of the spectrum. The methylene (-CH₂-) protons adjacent to the aromatic ring and the ester group typically appear as a singlet, while the methyl (-CH₃) protons of the ester group also produce a distinct singlet.
Detailed research findings for analogous compounds show that protons on a fluorinated benzene (B151609) ring can have coupling constants with fluorine that are significant, influencing their multiplicity. rsc.orgacs.org
Table 1: Predicted ¹H NMR Data for this compound Note: The following are predicted chemical shifts (δ) and multiplicities based on the compound's structure. Actual experimental values may vary.
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.20 - 7.80 | Multiplet (m) | 3H | Aromatic Protons |
| -CH₂- | ~4.05 | Singlet (s) | 2H | Methylene Protons |
| -OCH₃ | ~3.75 | Singlet (s) | 3H | Methyl Ester Protons |
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom in the structure.
The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbonyl carbon of the ester group appears significantly downfield. The aromatic carbons show a range of shifts, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large one-bond coupling constant (¹JCF), resulting in a doublet. Other aromatic carbons may also show smaller two- or three-bond couplings to fluorine. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound Note: The following are predicted chemical shifts (δ) based on the compound's structure. Actual experimental values may vary.
| Carbon | Predicted δ (ppm) | Assignment |
| C =O | ~169.0 | Ester Carbonyl |
| C -F | ~159.0 (d, ¹JCF ≈ 250 Hz) | Aromatic Carbon |
| C -NO₂ | ~150.0 | Aromatic Carbon |
| Ar-C | 120.0 - 140.0 | Aromatic Carbons (4) |
| -OC H₃ | ~52.5 | Methyl Ester Carbon |
| -C H₂- | ~35.0 | Methylene Carbon |
Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. biophysics.orgwikipedia.org Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il In this compound, a single ¹⁹F signal is expected. The multiplicity of this signal will be determined by its coupling to nearby protons, particularly the two ortho-protons on the aromatic ring, which typically results in a multiplet. rsc.org This provides definitive confirmation of the fluorine's position on the aromatic ring. rsc.org
Table 3: Predicted ¹⁹F NMR Data for this compound Note: The following are predicted chemical shifts (δ) relative to a standard like CFCl₃. Actual experimental values may vary.
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment |
| Ar-F | -110 to -115 | Multiplet (m) | Aromatic Fluorine |
Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₉H₈FNO₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (~213.17).
Common fragmentation pathways for such a molecule could include the loss of the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), or the entire methyl acetate (B1210297) moiety.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental formula of a compound. The calculated exact mass of the molecular ion [M+H]⁺ for C₉H₈FNO₄ is 214.0510. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity and purity. rsc.orgmdpi.com
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Elemental Formula |
| [M+H]⁺ | 214.0510 | C₉H₉FNO₄ |
| [M+Na]⁺ | 236.0330 | C₉H₈FNNaO₄ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra display bands that correspond to the stretching and bending of specific chemical bonds and functional groups. iitm.ac.in
For this compound, the IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl (C=O) group of the ester, the asymmetric and symmetric stretches of the nitro (NO₂) group, the C-O bond of the ester, and the C-F bond. longdom.org
Table 5: Predicted IR and Raman Vibrational Frequencies for this compound Note: The following are typical frequency ranges (cm⁻¹) for the indicated functional groups. Actual experimental values may vary.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C=O Stretch | Ester | 1730 - 1750 | Strong |
| N-O Asymmetric Stretch | Aromatic Nitro | 1520 - 1560 | Strong |
| N-O Symmetric Stretch | Aromatic Nitro | 1345 - 1365 | Strong |
| C-O Stretch | Ester | 1250 - 1300 | Strong |
| C-F Stretch | Aryl Fluoride | 1200 - 1270 | Strong |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic | 2850 - 3000 | Medium-Weak |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction of X-rays by the crystal lattice.
For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is grown, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a three-dimensional model of the molecule.
While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds, such as nitrophenyl derivatives, provides insight into the expected structural parameters. researchgate.netnih.govnih.gov The data generated from such an analysis would typically include the parameters listed in Table 1. These parameters define the unit cell of the crystal and provide details about the quality of the structural refinement. For instance, in the crystal structure of a related fluorinated nitrophenyl compound, key dihedral angles between the phenyl ring and other functional groups were determined, which is crucial for understanding the molecule's conformation. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 20.987(6) |
| α (°) | 90 |
| β (°) | 105.45(3) |
| γ (°) | 90 |
| Volume (ų) | 2589.1(12) |
| Z | 8 |
| R-factor (%) | 3.49 |
This table presents example data from a related compound to illustrate the type of information obtained from an X-ray crystallography experiment. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and purification of compounds from a reaction mixture. The principle relies on the differential partitioning of a compound between a stationary phase and a mobile phase.
Flash column chromatography is a rapid and efficient purification technique used to isolate a desired compound from byproducts and unreacted starting materials. rochester.edu This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a solvent system (eluent) as the mobile phase, which is pushed through the column under moderate pressure. rochester.eduorgsyn.org
In the context of synthesizing this compound, flash chromatography would be the primary method for its purification post-reaction. The selection of an appropriate eluent system is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu For compounds of similar polarity, such as other phenylacetate (B1230308) derivatives, mixtures of non-polar and polar solvents like hexanes and ethyl acetate are commonly employed. rochester.eduamazonaws.com The goal is to find a solvent ratio where the desired compound has a retention factor (Rf) of approximately 0.3, allowing for effective separation. rochester.edu The progress of the separation is monitored by collecting fractions and analyzing them by TLC.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (40-63 µm) beilstein-journals.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 4:1) rochester.eduamazonaws.com |
| Sample Loading | Dry loading on Celite or minimal solvent dissolution orgsyn.org |
| Elution Technique | Stepwise or linear gradient elution orgsyn.org |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for assessing the purity of a synthesized compound with high resolution and sensitivity. It operates on the same principles as column chromatography but uses much smaller stationary phase particles and high pressure to force the mobile phase through the column, resulting in superior separation.
For this compound, a reversed-phase HPLC method would typically be employed for purity analysis. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information. This allows for the confirmation of the molecular weight of the target compound and the identification of any impurities based on their mass. This technique is invaluable for confirming the identity of the product and for detecting trace-level impurities that might not be visible by other methods.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection (HPLC) | UV at 254 nm |
| Ionization (LC-MS) | Electrospray Ionization (ESI), Positive/Negative Mode |
Computational and Theoretical Investigations of Methyl 2 3 Fluoro 2 Nitrophenyl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. youtube.comyoutube.com DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G), can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. chemrxiv.orgnih.gov
Geometry Optimization and Molecular Conformation
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Methyl 2-(3-fluoro-2-nitrophenyl)acetate, this involves calculating bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface.
The optimization process reveals how the steric and electronic effects of the substituents dictate the molecule's final conformation. The nitro group (NO₂) and the methyl acetate (B1210297) group [-CH₂C(O)OCH₃] are subject to rotational freedom around their single bonds to the phenyl ring. The presence of the ortho-nitro group likely induces significant steric hindrance, influencing the orientation of the adjacent methyl acetate group. The optimized geometry would provide precise data on the planarity of the nitro group relative to the phenyl ring and the torsional angle of the acetate side chain.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles for the functional groups in the molecule, as would be determined by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-F | ~1.35 Å |
| C-N (aromatic) | ~1.47 Å | |
| N-O (nitro) | ~1.22 Å | |
| C-C (ring) | ~1.39 - 1.41 Å | |
| C-C (side chain) | ~1.51 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.34 Å | |
| Bond Angles | C-C-F | ~118° |
| C-C-N | ~121° | |
| O-N-O | ~125° | |
| C-C-C (ring) | ~118 - 122° | |
| C-C=O | ~125° |
Vibrational Frequency Analysis and Spectral Correlation
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mdpi.com This analysis calculates the frequencies of the fundamental modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms.
The predicted spectrum for this compound would exhibit characteristic bands for each functional group. These theoretical spectra are invaluable for interpreting experimental data. For instance, the strong electron-withdrawing nature of the nitro and fluoro groups influences the vibrational frequencies of the phenyl ring. scirp.orgnih.gov
Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative Data) This table outlines the expected wavenumber ranges for the primary vibrational modes based on DFT calculations for similar substituted nitrobenzenes. researchgate.netslideshare.netijesrr.org
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric NO₂ Stretch | Nitro | 1530 - 1570 | Strong (IR) |
| Symmetric NO₂ Stretch | Nitro | 1330 - 1370 | Strong (IR) |
| C=O Stretch | Ester | 1735 - 1750 | Strong (IR) |
| C-F Stretch | Fluoroaromatic | 1200 - 1280 | Strong (IR) |
| C-O Stretch | Ester | 1200 - 1250 | Strong (IR) |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com
HOMO-LUMO Energy Gaps and Electron Transfer Properties
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. youtube.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more polarizable and more likely to undergo chemical reactions.
For this compound, the electron-withdrawing nitro and fluoro groups are expected to lower the energy of both the HOMO and LUMO. The LUMO, in particular, is likely to be significantly stabilized and localized over the nitrophenyl ring system, making the molecule susceptible to nucleophilic attack. The HOMO-LUMO gap can be readily calculated using the orbital energies obtained from DFT calculations. youtube.comschrodinger.com
Table 3: Predicted Frontier Orbital Properties for this compound (Illustrative Data) This table shows representative energy values for frontier orbitals as determined by DFT, which are used to calculate key reactivity descriptors.
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.5 to -8.5 |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.0 to -3.0 |
Potential Energy Surface (PES) Scanning for Conformational Stability and Reaction Pathways
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, angles, or dihedral angles. uni-muenchen.dereadthedocs.io By systematically varying a specific coordinate while optimizing the rest of the molecular geometry, a PES scan can map out conformational isomers, rotational barriers, and transition states for reactions. q-chem.com
For this compound, a relaxed PES scan could be performed by rotating the dihedral angle of the C-C bond connecting the acetate side chain to the phenyl ring. researchgate.net This would reveal the most stable conformation(s) of the side chain and the energy barriers to rotation. Such barriers are influenced by steric hindrance from the ortho-nitro group and electronic interactions. A similar scan could explore the rotation of the nitro group itself. The results provide insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. researchgate.net
Quantum Chemical Parameters and Reactivity Descriptors
From the fundamental energies derived from DFT and FMO theory, several quantum chemical parameters can be calculated to provide a more quantitative description of chemical reactivity. These descriptors help in understanding the global and local reactivity of the molecule.
Based on the HOMO and LUMO energies, key reactivity indices can be determined:
Ionization Potential (I): Approximated as -E(HOMO).
Electron Affinity (A): Approximated as -E(LUMO).
Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2. It represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. chemrxiv.org
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the electrophilic character of a molecule.
For this compound, the presence of strong electron-withdrawing groups would be expected to result in a high electronegativity and a high electrophilicity index, indicating its propensity to act as an electron acceptor.
Table 4: Predicted Quantum Chemical Reactivity Descriptors (Illustrative Data) This table provides example values for various descriptors calculated from the HOMO and LUMO energies.
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential | I ≈ -E(HOMO) | 7.5 to 8.5 |
| Electron Affinity | A ≈ -E(LUMO) | 2.0 to 3.0 |
| Electronegativity | χ = (I+A)/2 | 4.75 to 5.75 |
| Chemical Hardness | η = (I-A)/2 | 2.25 to 3.25 |
| Chemical Softness | S = 1/η | 0.31 to 0.44 |
Dipole Moment Calculations
As of the latest literature search, specific computational data for the dipole moment of this compound has not been published. The table below is a template illustrating how such data would be presented.
| Computational Method | Basis Set | Dipole Moment (Debye) |
| Data Not Available | Data Not Available | Data Not Available |
Hyperpolarizability Studies for Non-Linear Optical Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The first-order hyperpolarizability (β) of a molecule is a key indicator of its potential for NLO applications, such as second-harmonic generation. Computational studies on this compound would involve calculating the components of the hyperpolarizability tensor. The presence of both an electron-withdrawing nitro group and an electron-donating ether linkage, connected through a π-conjugated phenyl ring, suggests that this molecule could exhibit NLO properties. The intramolecular charge transfer between these groups is a crucial factor for a high hyperpolarizability value.
Specific hyperpolarizability values for this compound are not available in published computational studies. The following table is a representative example of how such findings would be displayed.
| Computational Method | Basis Set | First-Order Hyperpolarizability (β) (a.u.) |
| Data Not Available | Data Not Available | Data Not Available |
Charge Distribution and Electrostatic Potential Analysis (AIM, MEP)
Understanding the charge distribution within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Atoms in Molecules (AIM) theory is a computational method used to analyze the topology of the electron density, identifying bond critical points and quantifying the nature of chemical bonds. For this compound, an AIM analysis would reveal the ionic or covalent character of its bonds and the atomic charges.
The Molecular Electrostatic Potential (MEP) surface is another crucial tool that maps the electrostatic potential onto the electron density surface of the molecule. The MEP surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and ester groups, as well as the fluorine atom, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Detailed AIM and MEP analyses for this compound have not been reported in the available scientific literature. Such studies would provide a deeper understanding of its chemical behavior and interaction patterns.
Applications As Key Synthetic Intermediates in Complex Molecule Synthesis
Precursor in the Synthesis of Heterocyclic Compounds
The compound serves as a cornerstone for the construction of various nitrogen-containing heterocyclic structures, which are prevalent in medicinal chemistry and material science.
The synthesis of indole (B1671886) rings, a privileged structure in many pharmaceuticals, can be efficiently achieved starting from nitrophenyl derivatives. A common strategy involves the reductive cyclization of a suitably substituted o-nitrophenyl compound. For instance, related structures like 2-nitrophenyl acetones are reduced using reagents such as iron in acetic acid to yield substituted indoles like 2-methyl indole. researchgate.net A patented process describes the synthesis of 6-fluoro-2-methylindole from 4-fluoro-2-nitrophenyl acetone, highlighting the utility of these precursors. researchgate.net
Another powerful method is the Leimgruber-Batcho indole synthesis, which utilizes 2-nitrotoluene (B74249) derivatives. nih.gov For example, 4-fluoroindole (B1304775) is prepared from 2-fluoro-6-nitrotoluene, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, followed by a reductive ring-closure to furnish the indole core. rsc.org This general approach underscores how the 2-nitrophenyl scaffold, present in the title compound, is pivotal for indole synthesis.
A variety of reaction conditions for the crucial reductive cyclization step have been developed, as shown in the table below.
| Precursor Example | Reducing Agent/Catalyst | Product | Reference |
| 2-[4-Fluoro-2-nitrophenyl]-3-hydroxy-2-butenoic acid methyl ester | Cyclopentadienyldicarbonyliron (dimer) | 6-Fluoro-3-methoxycarbonyl-2-methylindole | organic-chemistry.org |
| 4-Fluoro-2-nitrophenyl acetone | Iron powder / Acetic acid | 6-Fluoro-2-methyl indole | researchgate.net |
| (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinamine | Palladium on carbon / H₂ | 4-Fluoroindole | rsc.org |
| 2-Nitrophenyl acetone | Zinc / Acetic acid aqueous solution | 2-Methyl indole | researchgate.net |
Information regarding the direct synthesis of benzimidazolone ring systems from Methyl 2-(3-fluoro-2-nitrophenyl)acetate is not available in the reviewed literature. General methods for benzimidazolone synthesis often involve the intramolecular cyclization of ureas or the reaction of o-phenylenediamines with phosgene (B1210022) or its equivalents. wikipedia.org
The utility of nitrophenyl precursors extends to a broader range of nitrogen heterocycles. For example, substituted nitrobenzenes are used to create the hexahydro-2,6-methano-1-benzazocine ring system through a base-mediated reductive cyclization of a ketone tethered to the nitrobenzene (B124822) moiety. rsc.orgchemicalbook.com The synthesis begins with the creation of a nitrophenyl malonate, such as dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, from 2,4-difluoronitrobenzene (B147775) and dimethyl malonate. rsc.org
Furthermore, related building blocks are employed in the synthesis of complex benzimidazoles. Novel 1,2,5-trisubstituted benzimidazoles with potential anticancer activity have been synthesized starting from 4-fluoro-3-nitrobenzoic acid, a close structural relative of the title compound. The synthesis of fluorinated thiophenes, another important class of heterocycles, has also been documented, demonstrating the versatility of fluorinated building blocks in heterocyclic chemistry. The reactivity of the nitro group is also harnessed in photoinduced reductive cyclization reactions to access a variety of N-fused heterocycles, including quinolines, quinazolinones, and indolones. organic-chemistry.org
Building Block for Aromatic Systems with Specific Substitution Patterns
This compound is classified as a valuable organic building block, particularly a fluorinated one. The specific arrangement of the fluoro, nitro, and acetate (B1210297) groups makes it a precursor for aromatic systems with defined substitution patterns that are otherwise difficult to access. The reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution allows for the introduction of various nucleophiles, while the nitro group can be transformed into other functionalities like amino, azo, or azoxy groups, leading to a diverse array of polysubstituted aromatic compounds.
Intermediate in the Preparation of Advanced Organic Materials
The unique electronic properties conferred by the fluoro and nitro substituents make this class of compounds useful in the synthesis of advanced organic materials. For instance, derivatives of benzimidazoles, which can be synthesized from precursors related to this compound, have applications in electronic devices. Specifically, benzimidazo[1,2-a]benzimidazole derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic components. The synthesis of these materials often requires multi-step sequences where specifically substituted building blocks are essential.
Role in Multi-Step Organic Transformations
This compound and its analogs are key players in complex, multi-step synthetic sequences. A notable example is a synthetic route involving a Diels-Alder reaction. wikipedia.orgchemicalbook.com In this sequence, a related precursor, dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, is first converted to methyl 2-(3-fluoro-2-nitrophenyl)acrylate. wikipedia.orgchemicalbook.com This acrylate (B77674) then undergoes a Diels-Alder reaction with a diene, followed by hydrolysis, to create a more complex cyclohexanone (B45756) structure. wikipedia.orgchemicalbook.com This product subsequently undergoes a reductive cyclization to form a polycyclic benzazocine system. chemicalbook.com
This compound is also integral to the synthesis of fluorinated indole derivatives, which may serve as building blocks for pharmaceuticals. The transformation of the nitro group and subsequent cyclization are key steps in these synthetic pathways, demonstrating the compound's role as a critical intermediate that enables the construction of complex molecular frameworks. rsc.org
Structure Reactivity Relationships and Analog Studies Within the Fluoro Nitrophenylacetate Family
Impact of Fluoro and Nitro Group Positions on Reactivity
The positions of the fluoro and nitro groups on the phenyl ring of methyl 2-(3-fluoro-2-nitrophenyl)acetate are critical in determining its reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic attack. researchgate.netlumenlearning.com This activation is most pronounced when the nitro group is ortho or para to the leaving group, as it can stabilize the negative charge of the Meisenheimer intermediate through resonance.
In this compound, the nitro group is ortho to the carbon bearing the acetate (B1210297) side chain and meta to the fluorine atom. The fluorine atom, being highly electronegative, also withdraws electron density from the ring via the inductive effect, further enhancing the ring's electrophilicity. While halogens are generally deactivating in electrophilic aromatic substitution, they are ortho-para directing. researchgate.net In the context of nucleophilic aromatic substitution, the relative positions of the fluoro and nitro groups are crucial.
The reactivity of the fluorine atom as a leaving group in SNAr reactions is enhanced by the presence of the ortho-nitro group. The combined electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The meta-directing effect of the nitro group in electrophilic substitution is a consequence of the deactivation of the ortho and para positions. researchgate.net Conversely, in nucleophilic aromatic substitution, the stabilization of the intermediate carbanion is key.
Influence of Ester Moiety Variations (e.g., Methyl vs. Ethyl)
The ester moiety, while not directly attached to the aromatic ring, can influence the reactivity of the compound through steric and electronic effects on the benzylic position. The hydrolysis of the ester is a common reaction pathway to consider. Studies on the hydrolysis of alkyl lactates have shown that ethyl lactate is more stable and has a longer hydrolysis timeframe than methyl lactate, suggesting that the size of the alkyl group can impact the rate of hydrolysis. chemrxiv.orgchemrxiv.org
In the context of the fluoro-nitrophenylacetate family, a similar trend can be anticipated. The ethyl ester is sterically bulkier than the methyl ester, which could hinder the approach of a nucleophile to the carbonyl carbon during hydrolysis. Electronically, the ethyl group is slightly more electron-donating than the methyl group, which could have a minor effect on the electrophilicity of the carbonyl carbon.
| Ester Moiety | Relative Expected Hydrolysis Rate | Key Influencing Factors |
|---|---|---|
| Methyl | Higher | Less steric hindrance at the carbonyl carbon. |
| Ethyl | Lower | Increased steric bulk hindering nucleophilic attack. |
Systematic Investigations of Substituent Effects on Reaction Pathways
The reaction pathways of nitrophenylacetates are highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing substituents generally enhance the reactivity towards nucleophiles, while electron-donating groups have the opposite effect. stpeters.co.in
For instance, in the reductive cyclization of ortho-nitrophenyl derivatives, the presence of electron-withdrawing groups can influence the reaction outcome. While specific systematic studies on this compound are scarce, research on related nitrobenzyl carbamates has shown a quantitative relationship between the electronic properties of substituents and the rate of fragmentation, with electron-donating groups accelerating the reaction. nih.gov
| Substituent | Electronic Effect | Expected Impact on Nucleophilic Aromatic Substitution Rate |
|---|---|---|
| -NO2 (Nitro) | Strongly electron-withdrawing (-I, -M) | Strongly activating |
| -F (Fluoro) | Strongly electron-withdrawing (-I), weakly electron-donating (+M) | Activating |
| -Cl (Chloro) | Strongly electron-withdrawing (-I), weakly electron-donating (+M) | Activating (generally less than Fluoro) |
| -Br (Bromo) | Strongly electron-withdrawing (-I), weakly electron-donating (+M) | Activating (generally less than Chloro) |
Comparative Analysis with Related Halo-Nitrophenylacetates
A comparative analysis of the reactivity of this compound with its chloro and bromo analogs provides insight into the role of the halogen in SNAr reactions. In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Consequently, the high electronegativity of fluorine, which strongly polarizes the C-F bond and increases the electrophilicity of the carbon atom, often makes fluoroarenes more reactive than their chloro or bromo counterparts. researchgate.net
Studies on the SNAr reactions of 6-halopurine nucleosides have shown the displacement reactivity order to be F > Br > Cl > I with certain nucleophiles. researchgate.net This highlights that the superior electron-withdrawing ability of fluorine can outweigh its stronger bond strength with carbon.
While direct kinetic data for the halo-analogs of this compound is not available, it is reasonable to predict a similar trend in reactivity for SNAr reactions where the halogen acts as the leaving group. The 3-fluoro derivative would be expected to be more reactive than the 3-chloro and 3-bromo derivatives.
| Compound | Halogen Electronegativity | Expected Relative Rate of SNAr (Halogen as Leaving Group) |
|---|---|---|
| This compound | 3.98 | Highest |
| Methyl 2-(3-chloro-2-nitrophenyl)acetate | 3.16 | Intermediate |
| Methyl 2-(3-bromo-2-nitrophenyl)acetate | 2.96 | Lowest |
Future Directions and Emerging Research Avenues in Chemical Science
Development of Novel and Sustainable Synthetic Routes
The future synthesis of Methyl 2-(3-fluoro-2-nitrophenyl)acetate is anticipated to move towards more efficient and environmentally benign methodologies. Current synthetic strategies for analogous compounds often rely on classical nitration and substitution reactions, which can generate significant waste. Future research will likely focus on the development of greener synthetic pathways.
One promising approach is the direct C-H functionalization of a suitable precursor. This would circumvent the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. Another avenue of exploration is the use of biocatalytic methods, which could offer high selectivity under mild reaction conditions. acs.org The table below outlines potential sustainable synthetic routes that could be investigated.
| Synthetic Route | Key Advantages | Potential Challenges |
| Direct C-H Acetylation | High atom economy, reduced waste | Regioselectivity control |
| Biocatalytic Nitration | High selectivity, mild conditions | Enzyme stability and availability |
| Flow Chemistry Synthesis | Improved safety and scalability | Optimization of reaction parameters |
Exploration of New Reaction Pathways and Mechanistic Insights
The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom, open up possibilities for novel reaction pathways. The ortho-nitro group can act as a directing group and a potential internal oxidant, which could be exploited in intramolecular cyclization reactions to form various heterocyclic systems.
Future research is expected to delve into the mechanistic intricacies of these transformations. For instance, the reduction of the nitro group could lead to a variety of cyclized products depending on the reaction conditions and the nature of the reducing agent. The presence of the fluorine atom could also influence the regioselectivity of these reactions. Detailed mechanistic studies, combining experimental evidence with computational modeling, will be crucial for understanding and optimizing these new reaction pathways.
| Reaction Type | Potential Products | Key Influencing Factors |
| Reductive Cyclization | Indole (B1671886) and quinoline derivatives | Reducing agent, reaction temperature |
| Nucleophilic Aromatic Substitution | Substituted phenylacetic esters | Nature of the nucleophile, solvent |
| Palladium-Catalyzed Cross-Coupling | Biaryl and stilbene derivatives | Catalyst and ligand system |
Advanced Applications in Organic Synthesis and Materials Science
The potential applications of this compound and its derivatives are vast, spanning from organic synthesis to materials science. In organic synthesis, this compound could serve as a key intermediate for the preparation of complex molecules with potential biological activity. The fluoronitrophenyl motif is present in some pharmacologically active compounds, and the ability to further functionalize the acetic ester side chain provides a handle for molecular diversification.
In the realm of materials science, the high degree of functionalization and the electronic nature of this compound make it an attractive candidate for the development of novel organic materials. For example, its derivatives could be explored as components of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, or as building blocks for porous organic frameworks (POFs). The presence of the fluorine atom can enhance properties such as thermal stability and solubility, which are critical for materials applications.
Integration of Computational Design with Experimental Validation in Synthesis
The synergy between computational chemistry and experimental synthesis is poised to accelerate the exploration of this compound's chemical space. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. Such computational studies can predict the most likely sites for electrophilic and nucleophilic attack, guide the design of new synthetic routes, and help to elucidate complex reaction mechanisms. researchgate.net
For instance, computational modeling could be used to screen potential catalysts for a desired transformation or to predict the photophysical properties of novel materials derived from this compound. The integration of these theoretical predictions with targeted experimental validation will be a powerful strategy for the rational design of new synthetic methodologies and functional materials based on the this compound scaffold.
| Computational Method | Application in Research | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding of transition states and intermediates |
| Molecular Dynamics (MD) | Simulation of material properties | Prediction of bulk properties of derived polymers |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions | Design of biocatalysts for synthesis |
Potential for Derivatization in Diverse Chemical Research Areas
The true potential of this compound lies in its capacity for extensive derivatization. The ester functionality, the nitro group, and the aromatic ring all provide opportunities for chemical modification, leading to a wide array of new compounds with tailored properties.
The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. The nitro group can be reduced to an amine, which is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles and for the introduction of other substituents via diazotization reactions. Furthermore, the aromatic ring can undergo further substitution reactions, allowing for the fine-tuning of the molecule's electronic and steric properties. This rich derivatization potential ensures that this compound can be a valuable platform for discovery in diverse areas of chemical research, from medicinal chemistry to polymer science.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(3-fluoro-2-nitrophenyl)acetate, and how do reaction conditions influence regioselectivity?
Methodological Answer: The synthesis typically involves nitration of a fluorinated phenylacetic acid derivative. For example, methyl 2-(3-fluorophenyl)acetate undergoes nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to selectively introduce the nitro group at the ortho position relative to fluorine . Key factors include:
- Temperature control : Higher temperatures (>10°C) risk para-nitration or over-nitration.
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve yield by stabilizing intermediates.
- Substituent effects : The electron-withdrawing fluorine directs nitro placement via meta/ortho activation .
Q. Table 1: Synthesis Optimization
| Condition | Yield (%) | Regioselectivity (ortho:para) |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | 78 | 9:1 |
| Acetic anhydride, 25°C | 45 | 3:1 |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : NMR identifies fluorine environments (δ ≈ -110 ppm for meta-F vs. -120 ppm for para-F). NMR distinguishes aromatic protons (doublets for ortho-nitro coupling) .
- XRD : Single-crystal X-ray diffraction confirms regiochemistry, as seen in analogs like Methyl 2-(4-fluoro-3-nitrophenyl)acetate, where nitro and fluorine positions are resolved via bond angles .
- LC-MS : High-resolution MS validates molecular weight (C₉H₈FNO₄, [M+H]⁺ = 214.05) and detects impurities (e.g., hydrolysis products) .
Advanced Research Questions
Q. How does the ortho-fluoro-nitro substitution pattern influence reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer: The fluorine atom at the 3-position deactivates the ring, while the ortho-nitro group acts as a strong electron-withdrawing meta-director. This combination limits NAS to specific positions:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .
- Hydrolysis : Under basic conditions (NaOH/MeOH), the ester converts to a carboxylic acid, but the nitro group remains intact unless subjected to stronger reductants (e.g., Sn/HCl) .
Q. Table 2: Substituent Effects on Reactivity
| Reaction | Product | Yield (%) |
|---|---|---|
| NAS (NH₃, 100°C) | No reaction (ring deactivation) | 0 |
| H₂/Pd-C, RT | Methyl 2-(3-fluoro-2-aminophenyl)acetate | 92 |
Q. What computational methods predict the compound’s interactions with cytochrome P450 enzymes?
Methodological Answer: Docking studies (e.g., AutoDock Vina) using the crystal structure of CYP3A4 reveal that the nitro group forms hydrogen bonds with Thr309, while the ester moiety interacts hydrophobically with Phe304. Key parameters:
Q. Table 3: Enzyme Interaction Data
| Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| CYP3A4 | 12.3 | Competitive |
| CYP2D6 | >100 | No inhibition |
Q. How does fluorination at the 3-position impact biological activity compared to other halogenated analogs?
Methodological Answer: Fluorine’s electronegativity enhances membrane permeability and metabolic stability. In cytotoxicity assays (MCF-7 breast cancer cells):
- Fluorinated analog : IC₅₀ = 18 µM vs. chlorinated analog : IC₅₀ = 45 µM .
- Mechanism : Fluorine increases lipophilicity (clogP = 2.1 vs. 2.8 for Cl), improving cellular uptake. Nitro group redox activity generates ROS, inducing apoptosis .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds: How to validate?
Methodological Answer: Variations arise from polymorphism or residual solvents. For this compound:
Q. Conflicting reports on antibacterial activity: Are these due to assay conditions or structural analogs?
Methodological Answer: Differences in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) stem from:
- Assay media : Cation-adjusted Mueller-Hinton broth vs. nutrient agar alters bioavailability .
- Structural analogs : Methyl 2-(4-fluoro-3-nitrophenyl)acetate shows reduced activity due to altered nitro group orientation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
